molecular formula C12H12N2O2 B8438599 alpha-(2-Methoxypyridin-5-yl)-2-pyridinemethanol

alpha-(2-Methoxypyridin-5-yl)-2-pyridinemethanol

Cat. No.: B8438599
M. Wt: 216.24 g/mol
InChI Key: QQDNZLLNVWTREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(2-Methoxypyridin-5-yl)-2-pyridinemethanol is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(6-methoxypyridin-3-yl)-pyridin-2-ylmethanol

InChI

InChI=1S/C12H12N2O2/c1-16-11-6-5-9(8-14-11)12(15)10-4-2-3-7-13-10/h2-8,12,15H,1H3

InChI Key

QQDNZLLNVWTREG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(C2=CC=CC=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 ml of a tetrahydrofuran solution containing 3.00 g of 2-methoxy-5-bromopyridine was cooled to −78° C., followed by the dropwise addition of 10 ml of n-butyl lithium (1.6M hexane solution). After the completion of the dropwise addition, 1.70 g of picoline aldehyde was immediately added thereto, followed by stirring at −78° C. for 1 hour, to return the mixture slowly to room temperature. To the mixture was added a saturated aqueous solution of ammonium chloride, and then it was extracted with ethyl acetate. The ethyl acetate layer was washed with water and brine, and then dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel chromatography (ethyl acetate), to give 1.53 g of the title compound as a pale yellow solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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